molecular formula C18H12BrN3O2 B2713854 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one CAS No. 1207005-29-5

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one

Cat. No.: B2713854
CAS No.: 1207005-29-5
M. Wt: 382.217
InChI Key: BDWDSYRUWKHZOD-UHFFFAOYSA-N
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Description

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or bromine-containing reagents . The quinoline core is then constructed through various cyclization reactions involving anilines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c1-22-10-14(16(23)13-7-2-3-8-15(13)22)18-20-17(21-24-18)11-5-4-6-12(19)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWDSYRUWKHZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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